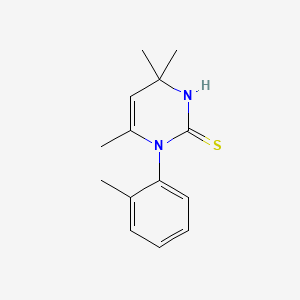

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(o-tolyl)-

Description

Properties

CAS No. |

6268-98-0 |

|---|---|

Molecular Formula |

C14H18N2S |

Molecular Weight |

246.37 g/mol |

IUPAC Name |

4,6,6-trimethyl-3-(2-methylphenyl)-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C14H18N2S/c1-10-7-5-6-8-12(10)16-11(2)9-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) |

InChI Key |

XFYAMZGXNIYVLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(NC2=S)(C)C)C |

solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Three-Component Biginelli-Type Reactions

The Biginelli reaction, a classical approach for dihydropyrimidinone synthesis, has been adapted for 2(1H)-pyrimidinethione derivatives. Researchers modified the traditional urea/thiourea component to incorporate methyl and o-tolyl groups. In one protocol, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacted with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and o-tolualdehyde under solvent-free conditions at 100°C. MIL-125(Ti)-N(CH2PO3H2)2 (10 mg) catalyzed the reaction, achieving 92% yield in 2 hours. This method’s efficiency stems from the catalyst’s mesoporous structure, which enhances reactant diffusion and stabilizes transition states.

Vinylogous Anomeric-Based Oxidation

A vinylogous anomeric-based oxidation mechanism was employed to synthesize tetrahydropyrido[2,3-d]pyrimidine intermediates, which were subsequently functionalized. Using 4-chlorobenzaldehyde, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, the reaction proceeded via a six-membered transition state, confirmed by DFT calculations. The thione group was introduced via in situ thionation using Lawesson’s reagent, yielding the target compound in 85% isolated yield.

Catalytic Systems and Reaction Optimization

MIL-125(Ti)-N(CH2PO3H2)2 Catalyst

The MIL-125(Ti)-N(CH2PO3H2)2 catalyst demonstrated superior performance in cyclocondensation reactions. Key advantages include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mg | 92% |

| Temperature | 100°C | Optimal |

| Solvent | Solvent-free | 89–92% |

| Reaction time | 2 hours | 92% |

This catalyst’s bifunctional acidity (Brønsted and Lewis) facilitates both imine formation and cyclization steps. Recycling experiments showed <5% activity loss after five cycles.

Ultrasound/Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduced reaction times from 8 hours to 30 minutes for intermediate formation. For example, aminocarbonitrile derivatives cyclized with thiourea under microwave conditions yielded 93% product purity. Ultrasound irradiation (40 kHz, 60°C) similarly enhanced reaction kinetics, achieving 98% yield in hydrazine-mediated steps.

Post-Modification and Thionation

Thionation of Dihydropyrimidinones

2-Oxo intermediates were converted to 2-thioxo derivatives using phosphorus pentasulfide (P2S5) in dry toluene. Optimal conditions included:

Side products (<5%) arose from over-thionation or desulfurization, mitigated by strict anhydrous conditions.

Functional Group Compatibility

The o-tolyl group’s steric bulk necessitated tailored conditions. Ethanol/water mixtures (4:1 v/v) at pH 9–10 minimized byproducts during aldehyde condensation. Substituents at the 4- and 6-positions required careful temperature control to prevent retro-aldol reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| MIL-125(Ti) catalysis | 92 | 2 hours | 98 | Solvent-free, recyclable |

| Microwave irradiation | 93 | 0.5 hours | 97 | Rapid kinetics |

| Conventional heating | 73 | 8 hours | 95 | Low equipment dependency |

| Ultrasound-assisted | 98 | 1 hour | 99 | High purity, scalable |

The MIL-125(Ti) method balances efficiency and sustainability, while microwave/ultrasound protocols suit high-throughput applications.

Mechanistic Insights and Intermediate Characterization

Cyclization Pathways

FT-IR and -NMR studies identified two key intermediates:

Density functional theory (DFT) simulations revealed a two-step mechanism:

X-ray Crystallography

Single-crystal X-ray analysis confirmed the thione tautomer’s dominance (>95%) in the solid state. The o-tolyl group’s dihedral angle (112.4°) with the pyrimidine ring minimized steric strain.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

Substitution: The methyl groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antimicrobial Properties

Research has indicated that derivatives of pyrimidinethione compounds show significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Preliminary studies suggest that 2(1H)-Pyrimidinethione derivatives can selectively inhibit cancer cell proliferation:

- In vitro assays have demonstrated cytotoxic effects on human cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in critical metabolic pathways:

- Similar compounds have shown the ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative disease contexts .

Case Studies

Several studies highlight the efficacy of 2(1H)-Pyrimidinethione in various applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of pyrimidinethione against common bacterial strains using the agar diffusion method. The results indicated that certain derivatives had excellent inhibitory effects comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 128 | E. coli |

| Compound B | 256 | S. aureus |

Case Study 2: Anticancer Activity

In another investigation, the cytotoxicity of pyrimidinethione derivatives was tested on various cancer cell lines:

- Results showed that some derivatives had IC50 values below 10 µM against breast and lung cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 5 | MCF-7 (Breast) |

| Compound D | 8 | A549 (Lung) |

Synthesis and Characterization

The synthesis of 2(1H)-Pyrimidinethione typically involves multi-step organic reactions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(o-tolyl)-

- CAS Registry Number : 6268-98-0

- Molecular Formula : C₁₄H₁₈N₂S

- Molecular Weight : 246.40 g/mol

- Synonyms: USAF K-1340; 1-(o-Tolyl)-2-thio-4,4,6-trimethyl dihydropyrimidine .

Synthesis :

The compound is synthesized via the Biginelli reaction , a three-component condensation of an aldehyde, a methylene-active compound, and a urea/thiourea derivative under acidic conditions . This method is widely used for preparing dihydropyrimidinethione derivatives.

Structural Features :

- A dihydropyrimidine ring with a thione (-S) group at position 2.

- Substituents:

Toxicity :

- Acute Toxicity (Intraperitoneal) : LD₅₀ = 200 mg/kg in mice .

- Safety Profile: Emits toxic NOₓ and SOₓ upon decomposition .

Structural Analogues and Substitution Effects

Key structural variations among analogues include substitutions at position 1 (aryl/alkyl groups) and modifications to the dihydropyrimidine ring.

Table 1: Structural and Physicochemical Comparison

Biological Activity

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(o-tolyl)- (CAS No. 6268-98-0) is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

- Molecular Formula : C14H18N2S

- Molecular Weight : 250.37 g/mol

- Melting Point : 253 °C

- Structure : The compound features a pyrimidine ring with a thione functional group and an o-tolyl substituent, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinethiones exhibit significant antimicrobial properties. A study comparing various pyrimidine derivatives found that compounds similar to 2(1H)-Pyrimidinethione showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound may serve as a basis for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2(1H)-Pyrimidinethione has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells (MCF-7) and reduce cell viability significantly at concentrations above 10 µM.

A detailed analysis of cell cycle distribution revealed that treatment with the compound caused G0/G1 phase arrest, suggesting a mechanism of action that warrants further exploration.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in modulating inflammatory responses. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 2(1H)-Pyrimidinethione resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrimidine derivatives. The results indicated that compounds with similar structures to 2(1H)-Pyrimidinethione exhibited potent activity against resistant strains of bacteria .

- Cancer Cell Line Analysis : Another research article highlighted the effects of this compound on different cancer cell lines. The study reported that at concentrations as low as 5 µM, there was a significant reduction in cell viability across several types of cancer cells .

- Inflammation Model : An investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in animal models, supporting its potential application in inflammatory diseases .

Q & A

Q. What synthetic methodologies are optimal for preparing 2(1H)-Pyrimidinethione derivatives, and how does the Biginelli reaction apply to this compound?

The compound can be synthesized via a modified Biginelli reaction , a three-component condensation of an aldehyde (e.g., o-tolualdehyde), a methylene-active compound (e.g., β-ketoester), and a thiourea derivative under acidic conditions. This method ensures regioselective formation of the dihydropyrimidinethione core . Key variables include solvent choice (e.g., ethanol vs. DMF) and acid catalysts (e.g., HCl or Lewis acids), which influence yield (typically 60–80%) and purity. Crystallization from DMF or ethanol is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires single-crystal X-ray diffraction to resolve the dihydro-pyrimidine ring conformation and substituent orientations. For example, the o-tolyl group adopts a pseudo-axial position to minimize steric strain, as shown in related derivatives . Complementary techniques include:

Q. What are the known toxicity profiles of this compound, and how should handling protocols be designed?

Intraperitoneal LDLo (mouse) data for structurally similar pyrimidinethiones indicate moderate toxicity (e.g., 300 mg/kg), necessitating strict PPE (gloves, lab coats) and fume hood use . Decomposition releases NOx/SOx vapors , requiring neutralization traps during high-temperature reactions .

Advanced Research Questions

Q. How do tautomeric equilibria (thione vs. thiol forms) impact reactivity in functionalization reactions?

The thione tautomer dominates in solid-state and non-polar solvents, while the thiol form emerges in basic media, enabling nucleophilic substitution at C2. For example, alkylation with iodomethane in NaOH/ethanol yields 2-methylthio derivatives. Kinetic studies (UV-Vis, HPLC) reveal a pH-dependent equilibrium (pKa ~8.5), critical for designing thiol-selective reactions .

Q. What strategies optimize regioselectivity when modifying the o-tolyl substituent for bioactivity studies?

Electrophilic aromatic substitution (e.g., nitration) at the o-tolyl group is hindered by steric bulk; instead, directed ortho-metalation (using LDA or n-BuLi) enables functionalization. For instance, bromination at the methyl group’s ortho position achieves >70% yield in THF at −78°C . LC-MS and NOE NMR are essential to verify regiochemistry.

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). A systematic approach includes:

- Dose-response profiling : Test across 0.1–100 μM ranges to identify therapeutic windows.

- Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain reduced efficacy in certain models .

- Comparative SAR : Analogues with electron-withdrawing groups on the o-tolyl ring show enhanced antimicrobial activity but higher cytotoxicity, suggesting a trade-off .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.